

Application Notes and Protocols for Palladium-109 Based Nanopharmaceuticals

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-109 (109 Pd) is a promising radionuclide for targeted cancer therapy due to its favorable decay characteristics. It emits both medium-energy beta particles (β^-), effective for treating larger tumor masses, and Auger electrons upon the decay of its daughter nuclide, silver-109m (109m Ag), which are highly effective for eradicating micrometastases. The development of 109 Pd-based nanopharmaceuticals aims to leverage these properties by combining the therapeutic potential of 109 Pd with the targeting capabilities of nanotechnology, enabling specific delivery to tumor sites while minimizing off-target toxicity.

These application notes provide an overview of the synthesis, characterization, and evaluation of ¹⁰⁹Pd-based nanopharmaceuticals. Detailed protocols for key experimental procedures are included to guide researchers in this burgeoning field.

Data Presentation: Physicochemical and In-Vitro Efficacy Data

The following tables summarize key quantitative data for representative **Palladium-109** based nanopharmaceuticals.

Table 1: Physicochemical Characterization of Targeted Palladium Nanoparticles



Nanoparticl e Formulation	Core Material	Targeting Ligand	Average Size (nm)	Zeta Potential (mV)	Reference
Res-PdNP-4	Palladium	Resveratrol	24 ± 3	-40 ± 3	[1]
Tf-PdNPs	Palladium	Transferrin	98.9	-22.3	[2]
Pd@CQD@F e3O4	Iron Oxide/Palladi um	Carbon Quantum Dots	Not Specified	Not Specified	[3]
Propolis- PdNPs	Palladium	Propolis	3.14 - 4.62	-9.2	
Au@ ¹⁰⁹ Pd- PEG- Trastuzumab	Gold- Palladium Core-Shell	Trastuzumab	~15 (core)	Not Specified	[2]

Table 2: In-Vitro Cytotoxicity (IC50) of Palladium Nanoparticles in Various Cancer Cell Lines

Nanoparticle/C omplex	Cancer Cell Line	IC50 Value (μM)	Incubation Time (h)	Reference
Pd(II) Complex	LNCaP (Prostate)	3.433	72	[4]
Pd(II) Complex	PC-3 (Prostate)	26.79	72	[4]
PdDPhPzTn	HeLa (Cervical)	23.28 ± 2.44	72	[1]
PdDPhPzTz	HeLa (Cervical)	27.98 ± 3.33	72	[1]
Pd(II) Complex 1	AGS (Gastric)	0.68 (μg/mL)	Not Specified	[5]
Propolis-PdNPs	MCF-7 (Breast)	104.79 (μg/mL)	Not Specified	

Table 3: In-Vivo Biodistribution of Radiolabeled Nanoparticles in Tumor-Bearing Mice (%ID/g)



Nanopa rticle Formula tion	Tumor Model	Time Post- Injectio n (h)	Tumor Uptake (%ID/g)	Liver Uptake (%ID/g)	Spleen Uptake (%ID/g)	Kidney Uptake (%ID/g)	Referen ce
¹⁰⁹ Pd- MoAb 225.28S	Human Melanom a	13	19.99	5.04	2.69	13.67	[6]
^{99m} Tc- Etoposid e-PLGA NPs	Dalton's Lympho ma	24	~4.5	~6.0	~3.5	~2.5	[6]
Generic NPs (Meta- analysis)	Various	Not Specified	0.67 (Median)	10.69 (Median)	6.93 (Median)	3.22 (Median)	[7]
^{99m} Tc-1- TG	HCT-116 (Colon)	0.5	0.86 ± 0.27	Not Specified	Not Specified	Not Specified	[8]

Experimental Protocols

Protocol 1: Synthesis of Folate-Targeted Palladium Nanoparticles

This protocol describes the synthesis of palladium nanoparticles and their subsequent functionalization with a folate-polyethylene glycol (PEG) ligand for targeted delivery to folate receptor-overexpressing cancer cells.

Materials:

- Palladium(II) chloride (PdCl₂)
- Sodium borohydride (NaBH₄)
- Folic acid



- N-Hydroxysuccinimide (NHS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Amine-terminated polyethylene glycol (NH₂-PEG-COOH)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Dialysis tubing (MWCO 10 kDa)

Procedure:

- Synthesis of Palladium Nanoparticles:
 - 1. Prepare a 1 mM aqueous solution of PdCl2.
 - 2. Prepare a fresh 2 mM aqueous solution of NaBH₄.
 - 3. Under vigorous stirring, add the NaBH₄ solution dropwise to the PdCl₂ solution at a 4:1 molar ratio (NaBH₄:PdCl₂).
 - 4. Continue stirring for 2 hours at room temperature. The formation of a dark brown/black solution indicates the formation of palladium nanoparticles.
 - 5. Purify the palladium nanoparticles by centrifugation and resuspension in deionized water three times.
- Activation of Folic Acid:
 - 1. Dissolve folic acid in DMSO to a final concentration of 10 mg/mL.
 - 2. Add EDC and NHS in a 1.2:1.2 molar ratio relative to folic acid.
 - 3. Stir the reaction mixture in the dark at room temperature for 4 hours to activate the carboxyl group of folic acid.
- Conjugation of Folate to PEG:



- 1. Dissolve NH2-PEG-COOH in deionized water.
- 2. Add the activated folic acid solution to the PEG solution at a 1:1.2 molar ratio (PEG:activated folate).
- 3. Adjust the pH of the reaction mixture to 8.0-8.5 and stir for 24 hours at room temperature in the dark.
- 4. Purify the folate-PEG-COOH conjugate by dialysis against deionized water for 48 hours.
- Conjugation of Folate-PEG to Palladium Nanoparticles:
 - 1. Activate the carboxyl group of the folate-PEG-COOH conjugate using EDC/NHS chemistry as described in step 2.
 - 2. Add the activated folate-PEG-COOH to the purified palladium nanoparticle suspension.
 - 3. Stir the mixture for 24 hours at room temperature.
 - 4. Purify the folate-targeted palladium nanoparticles by centrifugation to remove unconjugated ligands.

Protocol 2: Radiolabeling of Folate-Targeted Nanoparticles with Palladium-109

This protocol outlines the radiolabeling of chelator-conjugated, folate-targeted nanoparticles with ¹⁰⁹Pd. A bifunctional chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is first conjugated to the nanoparticles, which then securely coordinates the ¹⁰⁹Pd.

Materials:

- Folate-targeted palladium nanoparticles with surface amine or carboxyl groups
- DOTA-NHS-ester
- 109PdCl2 in 0.1 M HCl



- Sodium acetate buffer (0.1 M, pH 5.5)
- PD-10 desalting columns
- Instant thin-layer chromatography (iTLC) strips
- Mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)
- · Gamma counter

Procedure:

- Conjugation of DOTA to Nanoparticles:
 - 1. Disperse the folate-targeted nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
 - 2. Add DOTA-NHS-ester to the nanoparticle suspension in a 10-fold molar excess.
 - 3. Stir the reaction mixture for 4 hours at room temperature.
 - 4. Purify the DOTA-conjugated nanoparticles by centrifugation or size exclusion chromatography.
- Radiolabeling with ¹⁰⁹Pd:
 - 1. To a vial containing the DOTA-conjugated nanoparticles in sodium acetate buffer, add the ¹⁰⁹PdCl₂ solution (activity will depend on the desired specific activity).
 - 2. Incubate the reaction mixture at 90-95°C for 60 minutes.
 - 3. Allow the mixture to cool to room temperature.
- Purification and Quality Control:
 - 1. Purify the ¹⁰⁹Pd-labeled nanoparticles from free ¹⁰⁹Pd using a PD-10 desalting column, eluting with saline.
 - 2. Determine the radiolabeling efficiency by iTLC. Spot the reaction mixture onto an iTLC strip and develop it with the mobile phase. The ¹⁰⁹Pd-nanoparticles will remain at the



origin, while free ¹⁰⁹Pd will move with the solvent front.

3. Calculate the radiolabeling efficiency as: (Counts at origin / Total counts) x 100%. A radiochemical purity of >95% is generally required for in-vivo studies.[2][9]

Protocol 3: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of ¹⁰⁹Pd-based nanopharmaceuticals on cancer cells.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HeLa)
- Complete cell culture medium
- 109Pd-based nanopharmaceuticals
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

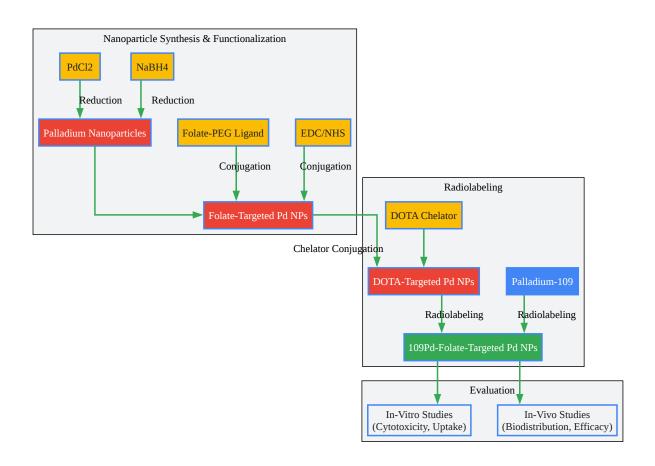
- · Cell Seeding:
 - 1. Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well.
 - 2. Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - 1. Prepare serial dilutions of the ¹⁰⁹Pd-based nanopharmaceuticals in complete cell culture medium.



- 2. Remove the old medium from the wells and add 100 μ L of the nanoparticle dilutions to the respective wells. Include untreated cells as a control.
- 3. Incubate the plate for 48 or 72 hours.
- MTT Assay:
 - 1. After the incubation period, add 10 µL of MTT solution to each well.
 - 2. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
 - 3. Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - 4. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - 1. Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - 2. Plot the cell viability against the nanoparticle concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

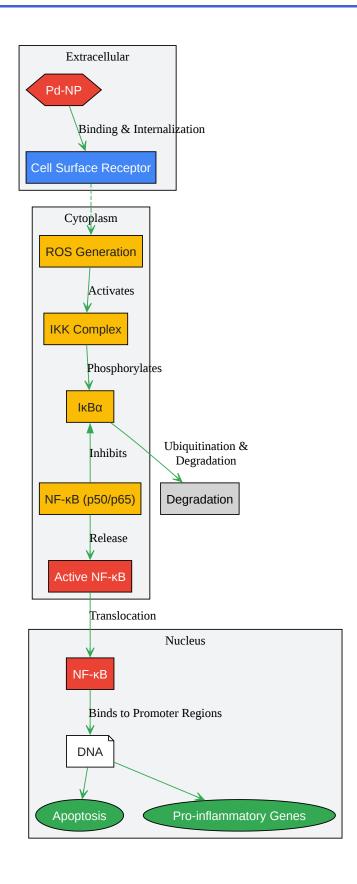




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Caption: Experimental workflow for the development of ¹⁰⁹Pd-based nanopharmaceuticals.





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Caption: NF-kB signaling pathway induced by palladium nanoparticles.



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